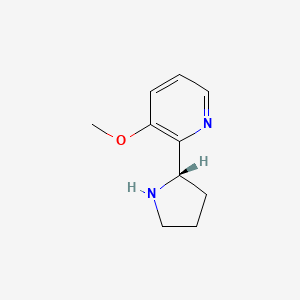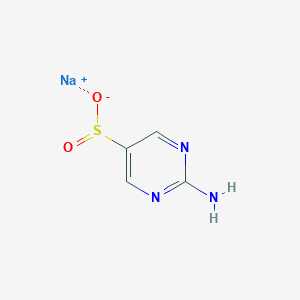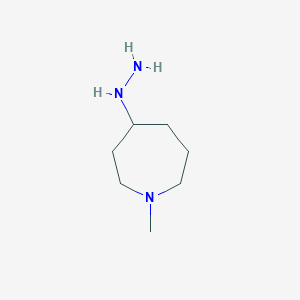
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the third position and a pyrrolidinyl group at the second position of the pyridine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-pyrrolidinone.
Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-pyrrolidinone in the presence of a suitable base, such as sodium hydride, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the methoxy group.
3-Methoxy-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a different stereochemistry.
Uniqueness
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to its specific (S)-configuration and the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-methoxy-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8/h3,5,7-8,11H,2,4,6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
DLIOSYADUIADBX-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(N=CC=C1)[C@@H]2CCCN2 |
Kanonische SMILES |
COC1=C(N=CC=C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)






